BenchChemオンラインストアへようこそ!

3-Azido-1-butylazetidine

Strain-driven reactivity Ring-opening cascade Medicinal chemistry scaffold

3-Azido-1-butylazetidine (CAS 2097946-96-6) is a C7H14N4 azetidine derivative bearing an azido group at the ring 3-position and an n-butyl substituent at the N-1 position. The azetidine ring contributes approximately 25.4 kcal/mol of ring strain, conferring reactivity distinct from five- and six-membered N-heterocycles.

Molecular Formula C7H14N4
Molecular Weight 154.21 g/mol
CAS No. 2097946-96-6
Cat. No. B1488942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-1-butylazetidine
CAS2097946-96-6
Molecular FormulaC7H14N4
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCCCN1CC(C1)N=[N+]=[N-]
InChIInChI=1S/C7H14N4/c1-2-3-4-11-5-7(6-11)9-10-8/h7H,2-6H2,1H3
InChIKeyGUPJBVBVQBLENZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azido-1-butylazetidine (CAS 2097946-96-6): Core Structural Identity and Procurement-Relevant Specifications


3-Azido-1-butylazetidine (CAS 2097946-96-6) is a C7H14N4 azetidine derivative bearing an azido group at the ring 3-position and an n-butyl substituent at the N-1 position . The azetidine ring contributes approximately 25.4 kcal/mol of ring strain, conferring reactivity distinct from five- and six-membered N-heterocycles [1]. The 3-azido group serves as a CuAAC click chemistry handle directly attached to a conformationally constrained scaffold . Commercially, the compound is available as a research chemical with a specified minimum purity of 95% .

Why 3-Azido-1-butylazetidine Cannot Be Replaced by Isomeric, Scaffold, or N-Alkyl Analogs


3-Azido-1-butylazetidine occupies a narrow intersection of structural features—4-membered ring strain, azide directly appended to the ring, and linear N-butyl lipophilicity—that is absent in every structurally proximal alternative. The positional isomer 1-(4-azidobutyl)azetidine places the azide on a flexible 4-carbon linker, losing the conformational constraint required for defined click-chemistry transition-state geometry. The branched isomer 3-azido-1-isobutylazetidine (CAS 2098063-50-2) alters steric and lipophilic profiles. Replacing the azetidine ring with pyrrolidine (e.g., 1-(3-azidopropyl)pyrrolidine) eliminates the ring-strain-driven reactivity and introduces susceptibility to N-dealkylation and metabolite cyclization that azetidine scaffolds have been shown to avoid [1]. N-Boc-protected 3-azidoazetidine building blocks require deprotection before use, adding synthetic steps not needed with the free N-butyl compound [2].

3-Azido-1-butylazetidine (CAS 2097946-96-6): Quantified Comparative Evidence for Scientific Selection


Azetidine Ring-Strain Energy vs Pyrrolidine and Piperidine Scaffolds

The azetidine ring in 3-azido-1-butylazetidine possesses ring-strain energy of approximately 25.4 kcal/mol , which is substantially higher than that of the corresponding five-membered pyrrolidine (~5–6 kcal/mol) and six-membered piperidine (near 0–2 kcal/mol) scaffolds [1]. This ~20 kcal/mol differential renders the azetidine ring competent to undergo nucleophilic ring-opening and strain-release cascade reactions—including tandem azide–alkyne cycloaddition/ring-opening sequences—that are thermodynamically inaccessible to pyrrolidine or piperidine analogs under equivalent conditions [2].

Strain-driven reactivity Ring-opening cascade Medicinal chemistry scaffold

Metabolic N-Dealkylation Resistance of Azetidine Scaffold vs Piperidine Bioisosteres

In a systematic study of serotonin-4 (5HT4) partial agonists, replacement of the piperidine ring with an azetidine scaffold completely eliminated two major metabolic pathways: N-dealkylation to metabolite M1 and cyclization to the oxazolidine metabolite M2, both of which were observed with piperidine- and pyrrolidine-containing analogs [1]. The azetidine-containing second-generation compounds were metabolized exclusively via oxidation on the isoxazole ring rather than on the saturated N-heterocycle, demonstrating a fundamentally altered metabolic fate [1]. While this study examined fluorinated azetidine derivatives rather than 3-azido-1-butylazetidine specifically, the core scaffold property—resistance to N-dealkylation driven by ring strain and electronic factors—is a class-level attribute of azetidines.

Drug metabolism Hepatocyte stability Scaffold hopping

Diastereoselectivity in Electrophilic Ring-Opening of 3-Substituted Azetidines

Prochiral 3-substituted azetidines bearing a chiral N-substituent undergo electrophilic ring-opening with diastereomeric ratios ranging from 50:50 to 70:30, depending on the nature of the N-substituent and electrophile [1]. In the specific case of N-((S)-1-phenylethyl)-3-substituted azetidines, reaction with benzyl bromide (substrate 2, R = Bn) gave product 9 in 89% yield with a d.r. of 65:35; the corresponding N-((S)-1-(naphthalen-1-yl)ethyl) substrate 19 achieved an improved d.r. of up to 65:35 with the same electrophile [1]. The resulting 3-bromo-N-propargylamines were converted via azide substitution to 3-azido-N-propargylamines (e.g., compound 41 in 73% yield), which underwent intramolecular CuAAC at 100 °C to give tetrahydro-triazolodiazepines in 71% yield (52% over two steps) [1]. This demonstrates that 3-azido-azetidines with appropriate N-substitution can serve as chiral pool entry points for diastereoenriched polycyclic products.

Diastereoselective synthesis Ring-opening Triazolodiazepine

Conformational Constraint: 3-Azido-on-Ring vs Azide-on-Flexible-Linker Isomers

3-Azido-1-butylazetidine positions the azido group directly on the rigid azetidine ring (C-3), whereas its positional isomer 1-(4-azidobutyl)azetidine (Matrix Catalog MM700162/1059) [1] places the azide at the terminus of a flexible 4-carbon butyl linker attached to the azetidine nitrogen. In CuAAC reactions, the conformational freedom of the azide-bearing tether directly affects the entropic cost of reaching the cycloaddition transition state. Azides constrained on cyclic scaffolds have been shown to exhibit altered reaction kinetics in strain-promoted and copper-catalyzed cycloadditions compared to flexible-chain analogs, due to reduced rotational degrees of freedom and preorganization effects [2]. Additionally, for applications requiring defined spatial relationships between the triazole product and the azetidine ring—such as peptidomimetic secondary structure induction [3]—the directly attached 3-azido group provides a geometrically predictable vector that the flexible-linker isomer cannot match.

Click chemistry kinetics Conformational preorganization Bioisostere design

N-Butyl Lipophilicity: Linear vs Branched N-Alkyl Analog Comparison

The linear N-butyl substituent on 3-azido-1-butylazetidine distinguishes it from the branched N-isobutyl isomer 3-azido-1-isobutylazetidine (CAS 2098063-50-2) . In systematic studies of saturated N-heterocyclic amines, N-alkyl chain topology (linear vs branched) modulates both lipophilicity (LogP) and basicity (pKa) through differential solvation and steric effects [1]. For the parent azetidine scaffold, the conjugate acid pKa is 11.29 [2]; N-alkylation with linear vs branched butyl groups produces measurably different LogP values due to differences in solvent-accessible surface area. While compound-specific measured LogP for 3-azido-1-butylazetidine is not publicly available, the general principle—that linear N-alkyl chains provide incrementally higher lipophilicity and reduced steric hindrance at the nitrogen compared to branched isomers—is well established in medicinal chemistry [1]. This matters for applications where consistent partitioning, membrane permeability, or protein binding must be controlled.

Lipophilicity optimization Membrane permeability Structure-property relationship

3-Azido-1-butylazetidine (CAS 2097946-96-6): Evidence-Backed Application Scenarios for Procurement Decision-Making


CuAAC-Based Bioconjugation Requiring Defined Azide Geometry

The directly ring-attached 3-azido group of 3-azido-1-butylazetidine provides zero rotational degrees of freedom relative to the azetidine scaffold, making it suitable for bioconjugation applications where the spatial relationship between the triazole linkage and the heterocyclic core affects conjugate function. In contrast to flexible-linker azides such as 1-(4-azidobutyl)azetidine or 1-(3-azidopropyl)pyrrolidine, the constrained geometry ensures a predictable vector for payload attachment, which is critical in antibody-drug conjugate linker design and fluorescent probe construction where orientation-dependent binding or FRET efficiency is at stake [1].

PROTAC Linker and Targeted Protein Degradation Building Block

The combination of click-reactive azide, metabolically robust azetidine scaffold, and N-butyl lipophilicity positions 3-azido-1-butylazetidine as a candidate building block for PROTAC (proteolysis-targeting chimera) linker construction. The azetidine scaffold's demonstrated resistance to N-dealkylation in human hepatocytes—compared with piperidine-based PROTAC linkers that are susceptible to metabolic cleavage—supports its use in degrader molecules where linker integrity is essential for sustained ternary complex formation and target ubiquitination [2]. The N-butyl group provides a hydrophobic element that can be incorporated into the linker to modulate physicochemical properties.

Diastereoselective Synthesis of Triazole-Fused Medium-Ring Heterocycles

When equipped with a chiral N-substituent in place of the N-butyl group (or as a synthetic derivative thereof), 3-azido-azetidines serve as precursors for diastereoselective entry into tetrahydro-triazolodiazepines and related triazole-fused bicyclic systems via tandem azide–alkyne cycloaddition/ring-opening cascades. The demonstrated diastereomeric ratios of up to 70:30 in the ring-opening step provide a level of stereochemical control unavailable from flexible-chain azide isomers [3]. This application is directly relevant to medicinal chemistry programs targeting CNS-penetrant triazolodiazepine scaffolds.

β-Amino Acid Peptidomimetic Scaffold Development

3-Azidoazetidine derivatives have been established as the first scaffolds for β-amino azetidine carboxylic acid (β-Aze) peptidomimetics, enabling incorporation into oligopeptides that adopt distinct secondary structures compared to proline-containing sequences [4]. The azido group serves as a latent amine (via Staudinger reduction or hydrogenation) or as a click handle for further diversification. 3-Azido-1-butylazetidine, as a free N-butyl congener, avoids the Boc-deprotection step required when using 1-Boc-3-azidoazetidine, streamlining the synthesis of N-alkyl-β-Aze building blocks for solid-phase peptide synthesis.

Quote Request

Request a Quote for 3-Azido-1-butylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.